4-amino-N-(3-chloro-2-fluorophenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

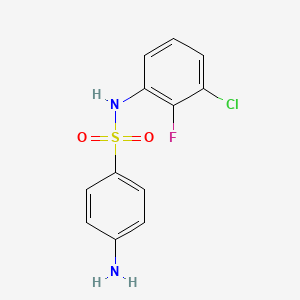

- is a chemical compound with the following structure:

- It belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their antibacterial and antifungal properties.

- Sulfonamides inhibit bacterial growth by interfering with folic acid synthesis, a crucial process for cell division.

4-amino-N-(3-chloro-2-fluorophenyl)benzenesulfonamide: NH2C6H4SO2NHC6H3ClF

.Preparation Methods

- The synthesis of this compound involves combining two precursors: 3-chloro-2-methylphenylthiourea and 4-fluorophenacylbromide.

- These react under Hantzsch thiazole synthesis conditions to yield 4-amino-N-(3-chloro-2-fluorophenyl)benzenesulfonamide .

- The reaction takes place in ethanol solvent without the need for a catalyst.

Chemical Reactions Analysis

- This compound can undergo various reactions, including oxidation, reduction, and substitution.

- Common reagents include halogens (such as bromine), thioureas, and α-halo ketones.

- Major products formed depend on the specific reaction conditions.

Scientific Research Applications

Medicine: Sulfonamides like this compound have been used as antibacterial agents. They inhibit dihydropteroate synthase, an enzyme involved in folic acid synthesis.

Industry: Sulfonamides find applications in dye synthesis, pharmaceuticals, and chemical processes.

Mechanism of Action

- The compound inhibits bacterial growth by disrupting folic acid biosynthesis.

- It targets dihydropteroate synthase, preventing the formation of tetrahydrofolate, an essential cofactor for nucleotide synthesis.

Comparison with Similar Compounds

- Similar compounds include other sulfonamides, such as sulfathiazole and sulfamethoxazole.

4-amino-N-(3-chloro-2-fluorophenyl)benzenesulfonamide: stands out due to its specific substitution pattern and unique combination of chlorine and fluorine atoms.

Biological Activity

4-amino-N-(3-chloro-2-fluorophenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H11ClF N3O2S

- Molecular Weight : 299.75 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various cellular processes. It is hypothesized that the sulfonamide moiety interacts with the active sites of target enzymes, disrupting their function and leading to downstream effects such as apoptosis or inhibition of microbial growth.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound has shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus, which is significant given the rising resistance to conventional antibiotics.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been studied for its anticancer effects. In vitro assays demonstrated that the compound inhibits cell proliferation in several cancer cell lines, including breast cancer (MDA-MB-231) and melanoma (A375).

| Cell Line | EC50 (µM) | Effect on Cell Viability (%) |

|---|---|---|

| MDA-MB-231 | 20.5 ± 3.6 | <50% |

| A375 | 27.8 ± 2.8 | <50% |

The compound's ability to reduce cell viability significantly suggests its potential as a lead compound for further development in cancer therapy.

Case Studies

- Antimicrobial Evaluation : A study conducted by researchers at MDPI evaluated a series of benzenesulfonamide derivatives, including our compound, for their antibacterial properties. The findings indicated that modifications in the phenyl ring could enhance activity against resistant strains of bacteria .

- Anticancer Studies : Another study focused on the cytotoxic effects of sulfonamide derivatives on triple-negative breast cancer cells, where this compound was found to significantly inhibit colony formation and induce apoptosis in treated cells .

Properties

Molecular Formula |

C12H10ClFN2O2S |

|---|---|

Molecular Weight |

300.74 g/mol |

IUPAC Name |

4-amino-N-(3-chloro-2-fluorophenyl)benzenesulfonamide |

InChI |

InChI=1S/C12H10ClFN2O2S/c13-10-2-1-3-11(12(10)14)16-19(17,18)9-6-4-8(15)5-7-9/h1-7,16H,15H2 |

InChI Key |

HJWKBTRUMZHSNZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)NS(=O)(=O)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.